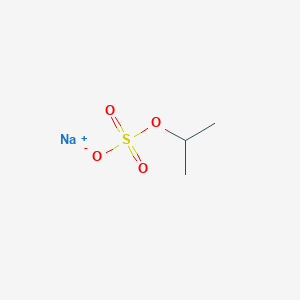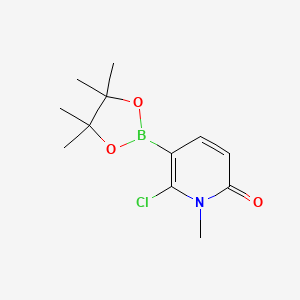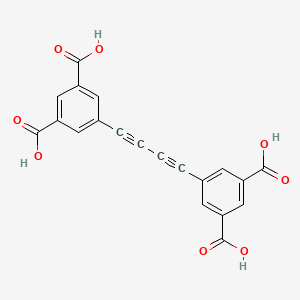
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene
描述
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene: is an organic compound with the molecular formula C28H20 and a molecular weight of 356.47 g/mol . This compound is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, and three benzene rings connected to an ethene backbone . It is commonly used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene typically involves the reaction of 4-ethynylphenyl with ethene-1,1,2-triyl in the presence of a suitable catalyst . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
化学反应分析
Types of Reactions: (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Often involves the use of halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction typically produces alcohols .
科学研究应用
Chemistry: In chemistry, (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene is used as a building block for the synthesis of more complex organic molecules . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: . Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials . Its chemical properties make it suitable for use in coatings, adhesives, and electronic materials .
作用机制
The mechanism of action of (2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene involves its interaction with specific molecular targets and pathways . The ethynyl group and phenyl rings allow it to form π-π interactions with aromatic compounds, while the ethene backbone provides flexibility and reactivity . These interactions enable the compound to modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene: is similar to other compounds such as 1-ethynyl-4-(triphenylvinyl)benzene and benzene, 1-ethynyl-4-(1,2,2-triphenylethenyl)- .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of structural features . The presence of both ethynyl and phenyl groups, along with the ethene backbone, gives it distinct chemical properties and reactivity . This makes it a versatile compound for various scientific and industrial applications .
属性
IUPAC Name |
1-ethynyl-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20/c1-2-22-18-20-26(21-19-22)28(25-16-10-5-11-17-25)27(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h1,3-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHRYGJKAWVULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)

![11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8222566.png)
![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)
![[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol](/img/structure/B8222574.png)
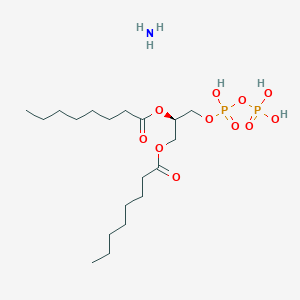
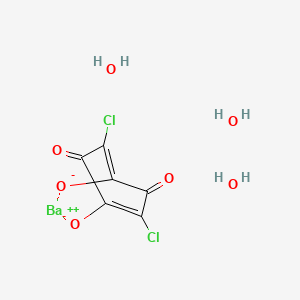
![(R)-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222592.png)
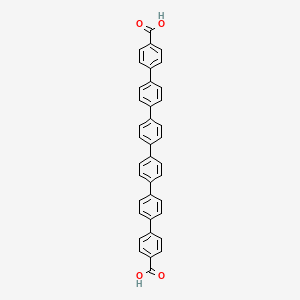
![2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8222597.png)
